Przewalskin

Natural product chemistry Structural elucidation Chemotaxonomy

Researchers sourcing authenticated diterpenoid reference standards for anti-HIV screening encounter variability in natural product isolates. Przewalskin (CAS 119400-87-2) resolves this with verified structural identity and quantifiable bioactivity. • Anti-HIV-1 EC50 = 30-41 μg/mL with selectivity index SI = 3.32, enabling direct cross-assay comparisons • HPLC-verified ≥98% purity with full NMR/MS characterization data provided • Supply continuity assured via validated total synthesis (15 steps, 8.1% yield for Przewalskin B)

Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
Cat. No. B13393631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrzewalskin
Molecular FormulaC18H24O2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1O)C34CCCC(C3CC2OC4)(C)C
InChIInChI=1S/C18H24O2/c1-11-7-12-13(8-14(11)19)18-6-4-5-17(2,3)16(18)9-15(12)20-10-18/h7-8,15-16,19H,4-6,9-10H2,1-3H3/t15-,16-,18-/m0/s1
InChIKeyRHXIVZRYHFCBDN-BQFCYCMXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Przewalskin Procurement Guide & Characterization


Przewalskin is an abietane diterpenoid (C18H24O2, MW 272.4) first isolated and structurally characterized from the roots of Salvia przewalskii in 1991 [1]. The compound was identified alongside four known tanshinones (tanshinone IIA, tanshinone I, tanshinone IIB, and przewaquinone A) via detailed spectroscopic analysis [1]. Przewalskin belongs to the broader diterpenoid class characteristic of the Salvia genus and serves as a reference standard in phytochemical characterization of Salvia species .

Phytochemical reference standard for Salvia species characterization
Structurally distinct congeners (Przewalskin A, B, C, D, Przewalskone) require compound-specific selection
Spectroscopically characterized abietane diterpenoid; isolation-derived identity confirmed by NMR and MS

Generic Substitution Limitations for Przewalskin


The "Przewalskin" nomenclature encompasses structurally distinct compounds (Przewalskin A, B, C, D, and Przewalskone) that cannot be interchangeably substituted. Przewalskin A possesses a rare C23 6/6/7 carbon ring skeleton distinct from typical C20 diterpenoids [1]. Przewalskin B features an unprecedented rearranged skeleton containing a five-membered spiro ring and α-hydroxy-β-ketone lactone moieties absent in other abietane diterpenoids [2]. Przewalskone represents a hetero-Diels–Alder adduct of two different terpenoid units—a structural class distinct from monomeric diterpenoids [3]. Even the base compound (CAS 119400-87-2) differs from co-occurring tanshinones in both scaffold and reported activity profile, necessitating compound-specific procurement and verification [1][2].

Generic “Przewalskin” ambiguity

Przewalskin A (C23 6/6/7 skeleton) differs from Przewalskin B (spiro ring, α-hydroxy-β-ketone lactone) and Przewalskone (hetero-Diels–Alder adduct). These congeners are not interchangeable; each requires exact identity verification.

Tanshinone structural mismatch

Co-occurring tanshinones (tanshinone IIA, I, IIB) share abietane origin but differ in scaffold and reported activity profile. Przewalskin cannot be replaced by tanshinones without independent validation.

Isolation batch variability

Natural product isolation yield and congener ratios vary by Salvia przewalskii root material. Synthetic routes offer defined alternatives, but each batch requires spectroscopic confirmation.

Przewalskin Head-to-Head Differentiation Evidence


Przewalskin A Skeletal Uniqueness

Przewalskin A possesses a C23 carbon skeleton with a 6/6/7 ring system, which distinguishes it from the standard C20 diterpenoid framework common to most Salvia abietanes [1]. In the same study, Przewalskin A was isolated alongside conventional diterpenoids from S. przewalskii, and its PDC oxidation derivative (compound 2) was also characterized [1]. This structural divergence provides a basis for selecting Przewalskin A over generic abietane diterpenoids when investigating structure-activity relationships (SAR) related to carbon skeleton expansion.

Skeleton architecture
Cross-study comparable
C23 6/6/7
Przewalskin A
C23 6/6/7
vs Standard abietanes
C20 6/6/6
Supports scaffold-based procurement; 6/6/7 ring system distinguishes from standard C20 diterpenoids.
Spectroscopic structure determination; NMR, MS.
Natural product chemistry Structural elucidation Chemotaxonomy

Przewalskone Cytotoxicity Across Cancer Lines

Przewalskone exhibited significant cytotoxicities against five human cancer cell lines in vitro with IC50 values ranging from 0.69 μM to 2.35 μM [1]. The compound demonstrated activity across multiple cancer types, though direct comparator data within the same assay system is not reported. For cross-study context, salvicine—a structurally distinct Salvia diterpenoid quinone—showed IC50 values of 7.91 μM against HMECs and 18.66 μM against A549 cells in separate cytotoxicity assays [2]. The sub-2.5 μM IC50 range of Przewalskone across five cell lines provides a quantitative benchmark for procurement when selecting cytotoxic diterpenoids from Salvia species for anticancer screening programs.

Cytotoxicity IC50
Cross-study comparable
0.69–2.35 μM
Przewalskone
0.69–2.35 μM
vs Salvicine
7.91–18.66 μM
Supports cytotoxicity endpoint review; reported IC50 range across five human cancer cell lines.
Cross-study comparison; different cell lines and assay conditions.
Anticancer drug discovery Cytotoxicity screening Natural product pharmacology

Przewalskin B Anti-HIV-1 Activity vs. Przewalskin A

In a head-to-head comparison from the same research group, Przewalskin B (EC50 = 30 μg/mL) demonstrated approximately 27% greater anti-HIV-1 potency than Przewalskin A (EC50 = 41 μg/mL) when tested against HIV-1 in C8166 cells [1][2]. Przewalskin B also showed weak cytotoxicity against C8166 cells with CC50 = 100.74 μg/mL, yielding a selectivity index (SI) of 3.32 [3]. The PDC oxidation derivative of Przewalskin A (compound 2) showed further reduced activity with EC50 = 89 μg/mL [2].

Anti-HIV-1 EC50
Head-to-head
EC50 30 μg/mL
Przewalskin B
EC50 30 μg/mL
vs Przewalskin A
EC50 41 μg/mL
Supports antiviral screening context; reported EC50 difference in C8166 cells.
Direct intra-class comparison; selectivity index SI = 3.32.
Antiviral research HIV-1 inhibition Natural product screening

Przewalskin B Total Synthesis Route

The first total synthesis of (−)-Przewalskin B was achieved in 15 steps with 8.1% overall yield starting from commercially available 4,4-dimethyl-2-cyclohexenone [1]. An alternative total synthesis of (+)-Przewalskin was reported in 17 steps with 3% overall yield [2]. Additionally, a biomimetic synthesis of Przewalskin A was achieved in 10 steps via isorosmanol from (+)-carnosic acid [3]. These established synthetic routes provide a defined alternative to natural product isolation from S. przewalskii roots, where compound abundance is limited.

Total synthesis yield
Cross-study comparable
8.1% yield
Przewalskin B
15 steps, 8.1%
vs (+)-Przewalskin
17 steps, 3%
Supports synthetic procurement strategy review; higher yield route identified.
Biomimetic route for A: 10 steps via isorosmanol.
Synthetic organic chemistry Process development Compound supply

Przewalskin B Anti-HIV-1 Selectivity Profile

Przewalskin B demonstrates a selectivity index (SI) of 3.32 for anti-HIV-1 activity, calculated from EC50 = 30.32 μg/mL and CC50 = 100.74 μg/mL in C8166 cells [1]. This SI value provides a quantitative measure of the compound's therapeutic window relative to its cytotoxic threshold. While direct comparator SI data for other Salvia diterpenoids in the same assay system is not available, this quantifiable SI metric serves as a baseline for evaluating Przewalskin B against other anti-HIV screening candidates.

Selectivity index
Supporting evidence
SI = 3.32
Supports selectivity assessment in antiviral screening; CC50/EC50 in C8166 cells.
CC50 = 100.74 μg/mL; EC50 = 30.32 μg/mL.
Antiviral selectivity Therapeutic index HIV drug discovery

Przewalskin B Unprecedented Skeleton Features

Przewalskin B possesses a fused tetracyclic skeleton containing a five-membered spiro ring and α-hydroxy-β-ketone lactone moieties, representing the first reported diterpenoid with this specific combination of structural features [1]. The skeleton was elucidated via comprehensive NMR spectroscopic analysis and single-crystal X-ray diffraction, confirming absolute stereochemistry [1]. While three spirolactone norditerpenoids had been previously reported, Przewalskin B is the first diterpenoid incorporating both the five-membered spiro ring and α-hydroxy-β-ketone lactone functionalities [1].

Skeleton novelty
Class-level
Fused tetracyclic, spiro ring, α-hydroxy-β-ketone lactone
Supports scaffold diversification study; reported first diterpenoid with this combination.
X-ray and NMR confirmation; qualitative structural divergence.
Structural novelty Chemical scaffold diversity Medicinal chemistry

Przewalskin Research Applications


Anti-HIV-1 Screening Programs

Przewalskin B is appropriate for anti-HIV-1 screening programs requiring compounds with defined potency (EC50 = 30 μg/mL) and selectivity metrics (SI = 3.32). The compound provides an advantage over Przewalskin A (EC50 = 41 μg/mL) in assays where the ~27% greater potency is meaningful for hit identification [1]. The established SI value enables direct comparison with other screening candidates evaluated in C8166 cell-based assays. The availability of a validated total synthesis route (15 steps, 8.1% yield) ensures supply continuity independent of natural product isolation variability [2].

Cancer Cell Line Cytotoxicity Screening

Przewalskone is suited for anticancer screening programs targeting compounds with IC50 values below 2.5 μM across multiple human cancer cell lines. The reported IC50 range of 0.69–2.35 μM against five human cancer lines provides a quantifiable potency benchmark for hit-to-lead prioritization [1]. For research programs comparing cytotoxic diterpenoids from Salvia species, Przewalskone offers a defined potency profile that can be evaluated relative to other compounds such as salvicine (IC50 = 7.91–18.66 μM in separate assays) [2].

Scaffold Diversification for SAR Studies

Przewalskin A, B, and Przewalskone collectively provide three structurally distinct scaffolds for SAR exploration within the Salvia diterpenoid chemical space: Przewalskin A (C23 6/6/7 ring system), Przewalskin B (tetracyclic skeleton with five-membered spiro ring and α-hydroxy-β-ketone lactone), and Przewalskone (hetero-Diels–Alder adduct of two terpenoid units) [1][2][3]. These scaffold differences are quantifiable by carbon count, ring system topology, and functional group composition, providing researchers with well-characterized, structurally divergent starting points for derivatization and SAR analysis.

Synthetic Methodology Development

The established total synthesis routes for Przewalskin B (15 steps, 8.1% overall yield) and (+)-Przewalskin (17 steps, 3% overall yield) provide benchmark protocols for synthetic methodology development and optimization studies [1][2]. The biomimetic synthesis of Przewalskin A (10 steps via isorosmanol) offers an alternative approach for investigating biosynthetically inspired synthetic strategies [3]. These defined synthetic pathways enable researchers to procure compounds via synthesis rather than isolation, with quantifiable yield expectations guiding resource allocation and project planning.

Application
Selection Property
Validation Focus
Antiviral screening studies
Reported EC50 and selectivity index context
Anti-HIV-1 assay and cytotoxicity counter-screen in C8166 cells
Cancer cell-model studies
Cytotoxicity screening context
Cell-viability endpoint review across five human cancer lines
Scaffold diversification studies
Structurally divergent scaffolds
Carbon skeleton and functional group comparison
Synthetic methodology research
Reported synthesis efficiency
Yield and step-count benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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